

In Vivo Effects of [DAla4] Substance P (4-11) Administration: A Technical Guide

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Compound of Interest

Compound Name: [DAla4] Substance P (4-11)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies detailing the comprehensive effects of **[DAla4] Substance P (4-11)** administration are limited in publicly available scientific literature. This guide synthesizes available data on the closely related parent molecule, Substance P (SP), and its C-terminal fragments to provide a foundational understanding and infer potential biological activities of **[DAla4] Substance P (4-11)**. The information presented herein should be used as a starting point for further investigation.

Introduction to Substance P and its Analogs

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, which also includes neurokinin A (NKA) and neurokinin B (NKB).^[1] These peptides are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, which is crucial for their biological activity.^[1] SP exerts its effects by binding to neurokinin (NK) receptors, with a preferential affinity for the NK1 receptor.^{[1][2]} The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events.^[3]

[DAla4] Substance P (4-11) is a C-terminal fragment of Substance P, indicating it comprises amino acids 4 through 11 of the parent peptide. The "[DAla4]" notation signifies that the original fourth amino acid has been substituted with D-Alanine. Such modifications are often employed to alter the peptide's stability, receptor binding affinity, and biological activity. In vitro studies have characterized **[DAla4] Substance P (4-11)** as an analog of Substance P that inhibits the binding of other tachykinins to rat brain cortex membranes.^{[3][4]}

In Vitro Receptor Binding Profile

Quantitative data on the in vitro binding affinity of **[DAla4] Substance P (4-11)** provides insights into its potential as a modulator of tachykinin receptors.

| Ligand | Preparation | IC50 | Reference |
|----------------------------|----------------------------|--|-----------|
| [DAla4] Substance P (4-11) | Rat brain cortex membranes | 0.15 μ M (vs. 125I-Bolton Hunter-conjugated Substance P) | [4] |
| [DAla4] Substance P (4-11) | Rat brain cortex membranes | 0.5 μ M (vs. 125I-Bolton Hunter-conjugated Eleodoisin) | [4] |

Inferred In Vivo Effects Based on Substance P and C-Terminal Fragment Studies

While direct in vivo data for **[DAla4] Substance P (4-11)** is scarce, studies on Substance P and its C-terminal fragments provide a framework for predicting its potential physiological roles.

Neuromodulatory Effects

Dopamine Release: C-terminal fragments of SP have been shown to influence dopaminergic pathways. For instance, the intraperitoneal administration of a C-terminal heptapeptide analog, [pGlu5, MePhe8, Sar9]SP5-11, at a dose of 37 nmol/kg, led to an increase in extracellular dopamine concentrations in the nucleus accumbens of freely moving rats.[5] Conversely, peripheral administration of Substance P (50 or 250 micrograms/kg, IP) in anesthetized rats resulted in a decrease in extracellular dopamine in the neostriatum.[6] These findings suggest that C-terminal fragments of SP can modulate dopamine release in brain regions associated with reward and motor control.

Memory and Learning: Peripherally administered Substance P has demonstrated memory-enhancing effects in rats.[7] However, these effects were attributed to the N-terminal sequence of SP, with C-terminal fragments showing no significant impact on memory in those studies.[7]

Anxiety: Central administration of Substance P has been shown to induce anxiogenic-like behaviors in mice.^{[2][8]} This suggests a potential role for SP and its analogs in the modulation of anxiety and stress responses.

Immunomodulatory Effects

In vivo studies have demonstrated that Substance P can modulate immune function. Continuous administration of Substance P via a miniosmotic pump in mice led to increased proliferation of lymphocytes from the spleen and Peyer's patches, as well as an increase in immunoglobulin synthesis, particularly IgA.^{[9][10]}

Effects on Wound Healing

Exogenous administration of Substance P has been shown to promote wound healing in a laser-induced skin-wound model in rats.^[11] This effect is thought to be mediated through neurite outgrowth and the involvement of the NK1 receptor.^[11]

Experimental Protocols

The following are examples of experimental methodologies used in the in vivo study of Substance P and its analogs. These can serve as a reference for designing future studies on **[DA1a4] Substance P (4-11)**.

In Vivo Microdialysis for Dopamine Measurement

- Subjects: Freely moving or anesthetized rats.^{[5][6]}
- Procedure:
 - Implantation of a microdialysis probe into the target brain region (e.g., nucleus accumbens, neostriatum).^{[5][6]}
 - Perfusion of the probe with artificial cerebrospinal fluid.
 - Collection of dialysate samples at regular intervals.
 - Administration of the test compound (e.g., intraperitoneally).^{[5][6]}

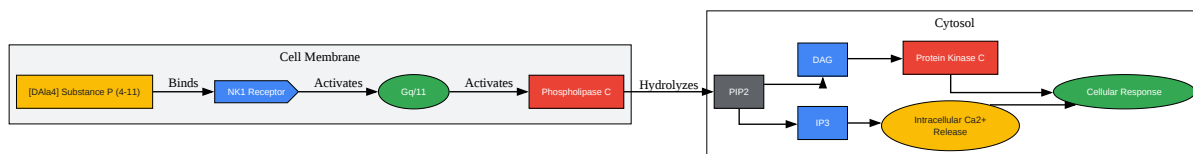
- Analysis of dopamine and its metabolites in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]

Behavioral Testing for Anxiety (Elevated Plus-Maze)

- Subjects: Male and female mice.[8]
- Procedure:
 - Central injection of the test compound (e.g., Substance P).[8]
 - Acclimatization of the animals to the testing room.
 - Placement of the mouse at the center of an elevated plus-maze, which consists of two open and two closed arms.
 - Recording of the time spent in and the number of entries into each type of arm for a set duration.
 - An anxiogenic-like effect is indicated by a decrease in the time spent and entries into the open arms.[8]

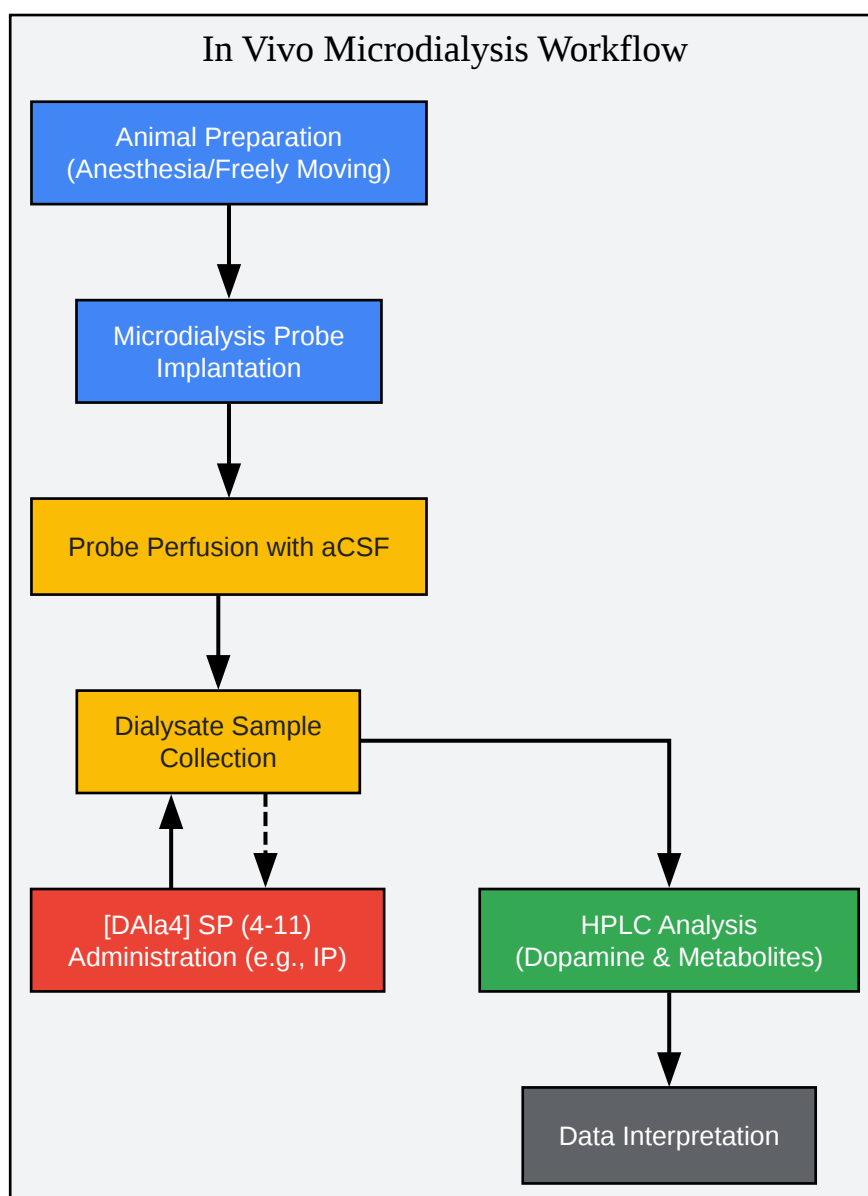
Signaling Pathways

The binding of Substance P and its analogs to the NK1 receptor initiates intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).



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Caption: Inferred NK1 Receptor Signaling Pathway for **[DAla4] Substance P (4-11)**.



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Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion and Future Directions

The available evidence suggests that **[DAla4] Substance P (4-11)**, as a C-terminal analog of Substance P, has the potential to modulate tachykinin receptors and thereby influence a range of physiological processes, including neurotransmission and immune responses. However, the

specific substitution of D-Alanine at position 4 likely alters its pharmacological profile compared to the native fragment.

Future in vivo research is crucial to elucidate the precise effects of **[DAla4] Substance P (4-11)** administration. Key areas for investigation include:

- **Pharmacokinetic and Pharmacodynamic Studies:** To determine the stability, distribution, and dose-response relationship of the compound in vivo.
- **Behavioral Studies:** To assess its effects on pain perception, anxiety, depression, and cognitive function.
- **Neurochemical Studies:** To investigate its impact on various neurotransmitter systems beyond dopamine.
- **Immunological Studies:** To further explore its role in modulating immune and inflammatory responses.

A thorough understanding of the in vivo effects of **[DAla4] Substance P (4-11)** will be essential for evaluating its potential as a therapeutic agent or a research tool for probing the complexities of the tachykinin system.

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